molecular formula C6H4ClFN2O B13677087 3-Chloro-5-fluoropicolinamide

3-Chloro-5-fluoropicolinamide

Cat. No.: B13677087
M. Wt: 174.56 g/mol
InChI Key: FDHMUMHSUAILHK-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoropicolinamide is an organic compound with the molecular formula C6H4ClFN2O It is a derivative of picolinamide, where the pyridine ring is substituted with chlorine and fluorine atoms at the 3rd and 5th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoropicolinamide typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-5-fluoropyridine.

    Amidation Reaction: The 3-chloro-5-fluoropyridine is reacted with ammonia or an amine to form the corresponding amide. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoropicolinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

3-Chloro-5-fluoropicolinamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoropicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and fluorine atoms enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-fluorosalicylaldehyde: This compound has similar halogen substitutions but differs in the functional group attached to the aromatic ring.

    3-Chloro-5-methylphenylcarbamate: It has a similar substitution pattern but with a carbamate group instead of an amide.

Uniqueness

3-Chloro-5-fluoropicolinamide is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms, which confer distinct chemical and biological properties. Its amide functional group also allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H4ClFN2O

Molecular Weight

174.56 g/mol

IUPAC Name

3-chloro-5-fluoropyridine-2-carboxamide

InChI

InChI=1S/C6H4ClFN2O/c7-4-1-3(8)2-10-5(4)6(9)11/h1-2H,(H2,9,11)

InChI Key

FDHMUMHSUAILHK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)N)F

Origin of Product

United States

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